molecular formula C25H30N4O3S B5356230 2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No.: B5356230
M. Wt: 466.6 g/mol
InChI Key: PFCNHZFSUQSEHE-UHFFFAOYSA-N
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Description

2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including a piperidine ring, a phthalazine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and phthalazine intermediates, followed by their coupling with the benzenesulfonamide derivative. Common reagents used in these reactions include strong bases, coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the sulfonamide or piperidine sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., H₂O₂, KMnO₄), reducing agents (e.g., LiAlH₄, NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, possibly due to its interaction with specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzenesulfonamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.

Uniqueness

The unique combination of functional groups in 2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)-5-(4-piperidin-1-ylphthalazin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-18-11-12-19(16-23(18)33(30,31)26-17-20-8-7-15-32-20)24-21-9-3-4-10-22(21)25(28-27-24)29-13-5-2-6-14-29/h3-4,9-12,16,20,26H,2,5-8,13-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCNHZFSUQSEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCCCC4)S(=O)(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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